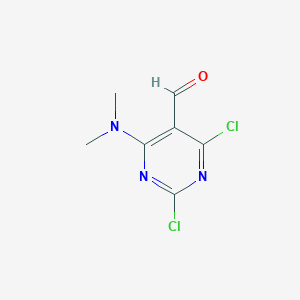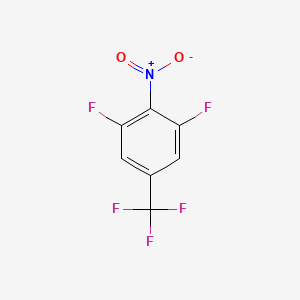
1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone is a complex organic compound with the molecular formula C20H14N2O6. It is known for its unique structure, which includes multiple hydroxyl and amino groups attached to an anthraquinone core. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available anthraquinone derivatives.
Hydroxylation: Hydroxyl groups are introduced at the 2, 3, 4, and 8 positions through electrophilic aromatic substitution reactions using hydroxylating agents such as hydrogen peroxide or hydroxyl radicals.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the amination and hydroxylation reactions.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification: Industrial purification methods include large-scale chromatography and crystallization techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted anthraquinone derivatives with different functional groups.
科学的研究の応用
1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling pathways.
類似化合物との比較
Similar Compounds
Disperse Blue 56: 1,5-Diamino-2-bromo-4,8-dihydroxy-9,10-anthraquinone.
Disperse Blue 19: Another anthraquinone derivative with similar structural features.
Uniqueness
1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
84100-90-3 |
|---|---|
分子式 |
C20H14N2O6 |
分子量 |
378.3 g/mol |
IUPAC名 |
1,5-diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O6/c21-9-2-4-11(24)15-14(9)19(27)16-13(26)6-8(18(22)17(16)20(15)28)7-1-3-10(23)12(25)5-7/h1-6,23-26H,21-22H2 |
InChIキー |
PZFWXFIOPGAEJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


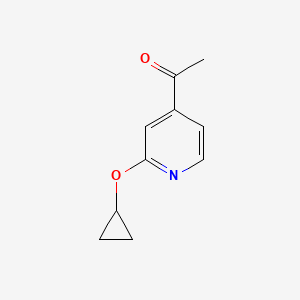
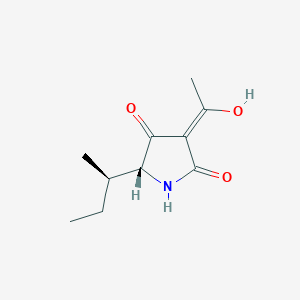
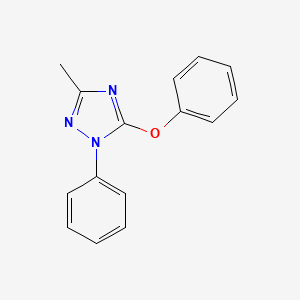
![2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)
![Methanol,1-[(4-ethenylphenyl)sulfonyl]-](/img/structure/B13130812.png)
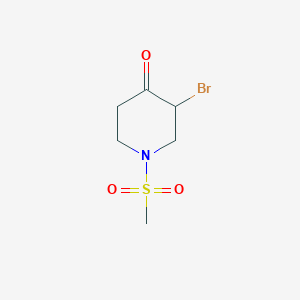

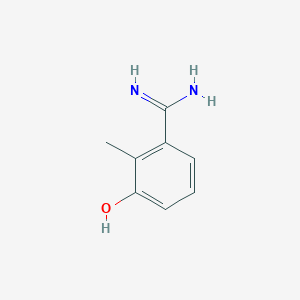
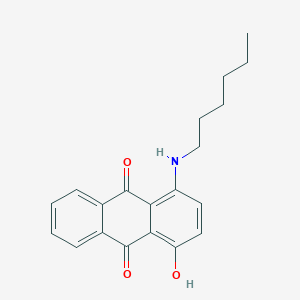

![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
